molecular formula C13H19BClNO2 B1434287 (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704080-68-1

(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1434287
CAS No.: 1704080-68-1
M. Wt: 267.56 g/mol
InChI Key: ZXCAVYJGYISBPN-UHFFFAOYSA-N
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Description

(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H19BClNO2 and its molecular weight is 267.56 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets could be various organic compounds that participate in this reaction.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid would interact with a palladium catalyst and another organic compound . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

As a reagent in the suzuki-miyaura cross-coupling reaction, this compound would be involved in the synthesis of various biaryl compounds . These biaryl compounds could then participate in numerous biochemical pathways, depending on their specific structures.

Pharmacokinetics

As a boronic acid, it is likely to have good stability under normal conditions .

Result of Action

The result of the action of this compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds can have various molecular and cellular effects, depending on their specific structures.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under high temperatures . It should be stored in a dry, cool place, away from sources of ignition and flammable materials . Safety measures should be taken to avoid skin, eye, and mucous membrane contact .

Biochemical Analysis

Biochemical Properties

(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in the study of enzyme mechanisms and protein interactions. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in gene transcription .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell signaling and gene expression. At high doses, this compound can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .

Properties

IUPAC Name

[4-chloro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCAVYJGYISBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160682
Record name Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704080-68-1
Record name Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704080-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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